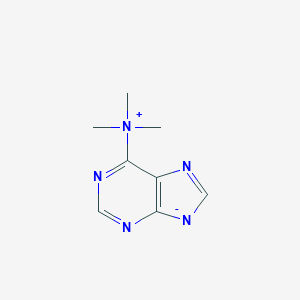
trimethyl(purin-9-id-6-yl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trimethyl(purin-9-id-6-yl)azanium is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trimethylazaniumyl group attached to the purine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(purin-9-id-6-yl)azanium typically involves a multi-step process starting from purine derivatives. One common method involves the alkylation of purine with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the presence of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
trimethyl(purin-9-id-6-yl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
trimethyl(purin-9-id-6-yl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trimethyl(purin-9-id-6-yl)azanium involves its interaction with specific molecular targets within cells. It is known to interfere with purine metabolism, affecting the synthesis of nucleotides and nucleic acids. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound targets enzymes involved in purine biosynthesis and salvage pathways, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6,9-Trisubstituted Purine Derivatives: These compounds share a similar purine backbone but differ in the substituents attached to the purine ring.
Adenine and Guanine Derivatives: These naturally occurring purines have structural similarities but distinct biological roles.
Uniqueness
trimethyl(purin-9-id-6-yl)azanium is unique due to the presence of the trimethylazaniumyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
14612-26-1 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
trimethyl(purin-9-id-6-yl)azanium |
InChI |
InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |
InChI Key |
XOWCNIATQMMHBQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Canonical SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Key on ui other cas no. |
14612-26-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















